molecular formula C11H12O3S B13289807 Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Cat. No.: B13289807
M. Wt: 224.28 g/mol
InChI Key: VOPPHDMLTAQJMA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is a chemical compound with the molecular formula C11H12O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a tetrahydro ring and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents. One common method includes the reaction with salicylaldehyde to yield a Schiff base, which can then form a series of copper (II) complexes . Another approach involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate to produce oxobutanamide derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzothiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve solvents such as ethanol or toluene and may require heating under reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzothiophene ring, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is unique due to its specific combination of a benzothiophene ring with an ethyl ester group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

ethyl 4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C11H12O3S/c1-2-14-11(13)8-3-4-9-7(10(8)12)5-6-15-9/h5-6,8H,2-4H2,1H3

InChI Key

VOPPHDMLTAQJMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1=O)C=CS2

Origin of Product

United States

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